molecular formula C7H9ClN2 B13553282 (1r)-1-(6-Chloropyridin-2-yl)ethan-1-amine

(1r)-1-(6-Chloropyridin-2-yl)ethan-1-amine

Cat. No.: B13553282
M. Wt: 156.61 g/mol
InChI Key: BKQIIQHHFWJFAI-RXMQYKEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-1-(6-Chloropyridin-2-yl)ethan-1-amine typically involves the reaction of 6-chloropyridine with an appropriate amine source under controlled conditions. Common synthetic routes may include:

    Nucleophilic substitution: Reacting 6-chloropyridine with ethan-1-amine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reductive amination: Using a reducing agent like sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1r)-1-(6-Chloropyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of imines or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1r)-1-(6-Chloropyridin-2-yl)ethan-1-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (1r)-1-(6-Bromopyridin-2-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.

    (1r)-1-(6-Fluoropyridin-2-yl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.

    (1r)-1-(6-Methylpyridin-2-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

(1R)-1-(6-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3/t5-/m1/s1

InChI Key

BKQIIQHHFWJFAI-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)Cl)N

Canonical SMILES

CC(C1=NC(=CC=C1)Cl)N

Origin of Product

United States

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